molecular formula C17H25NO3 B8583079 Tert-butyl 2-(hydroxymethyl)-3-phenylpiperidine-1-carboxylate

Tert-butyl 2-(hydroxymethyl)-3-phenylpiperidine-1-carboxylate

Cat. No. B8583079
M. Wt: 291.4 g/mol
InChI Key: HFQHNDFKURGDBS-UHFFFAOYSA-N
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Patent
US08143405B2

Procedure details

To a solution of 1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid (416 mg, 1.36 mmol) in THF (2 ml) at 0° C. was added 1M borane-THF complex in THF (4.1 ml, 3.01 mmol). The reaction was warmed to rt and allowed to stir for 18 h. The reaction was cooled to 0° C., quenched with the careful addition of methanol, and concentrated in vacuo to yield tert-butyl 2-(hydroxymethyl)-3-phenylpiperidine-1-carboxylate (82%). HRMS (ES, M+Na) calcd for C17H25NO3: 314.1726, found: 314.1720. 1H NMR (400 MHz, CD3OD) δ 7.34-7.13 (m, 5H), 4.46 (m, 1H), 4.06 (d, J=13.0 Hz, 1H), 3.75 (m, 1H), 3.09 (m, 1.5H), 2.99 (m, 1.5H), 2.06 (m, 1H), 1.82 (m, 2H), 1.59 (m, 1H), 1.48 (s, 9H).
Quantity
416 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
4.1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:9]1[C:20](O)=[O:21])=[O:7])([CH3:4])([CH3:3])[CH3:2]>C1COCC1>[OH:21][CH2:20][CH:9]1[CH:10]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:11][CH2:12][CH2:13][N:8]1[C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7]

Inputs

Step One
Name
Quantity
416 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(C(CCC1)C1=CC=CC=C1)C(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
4.1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with the careful addition of methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OCC1N(CCCC1C1=CC=CC=C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.